molecular formula C11H12Cl2N6O B2408660 1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-75-1

1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2408660
CAS RN: 942000-75-1
M. Wt: 315.16
InChI Key: OGLBNBPCZNRVAF-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea, also known as CCT196969, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound is known to exhibit anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways: One study details the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, highlighting the utility of ureas derived from naphthalenecarbonitrile and 2-chloroethyl isocyanate in facilitating double cyclization reactions (Petridou-Fischer & Papadopoulos, 1984).
  • Molecular Structure: The three-dimensional structure of a related nitrosourea compound was determined by single-crystal x-ray diffraction, providing insights into the spatial arrangement and potential reactivity of such molecules (Smith, Camerman & Camerman, 1978).

Biological Activity and Applications

  • Anticancer Properties: Research into 1-aryl-3-(2-chloroethyl) ureas has shown potential anticancer applications. These compounds, including derivatives synthesized from 4-phenylbutyric acid, exhibited cytotoxicity against human adenocarcinoma cells, suggesting their utility as anticancer agents (Gaudreault et al., 1988).
  • Enzymatic Mimicry and Catalysis: A tetranuclear nickel complex, structurally resembling the active site of urease, was synthesized, demonstrating the ability to coordinate urea and catalyze the hydrolysis of organophosphate monoesters. This highlights the potential for developing biomimetic catalysts based on urea derivatives (Carlsson, Haukka & Nordlander, 2002).

Metabolism and Detection

  • Metabolic Studies: Investigations into the liver microsomal metabolism of a nitrosourea compound related to "1-(2-chloroethyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea" have elucidated various metabolites, including hydroxylation products. This research aids in understanding the metabolic fate and potential toxicity of such compounds (May, Kohlhepp, Boose & Reed, 1979).

Herbicidal Activity

  • Agricultural Use: Substituted phenyltetrahydropyrimidinones, a class of compounds related to cyclic ureas, have been identified as preemergence herbicides that induce chlorosis by inhibiting carotenoid biosynthesis. This demonstrates the diverse utility of urea derivatives in agricultural applications (Babczinski et al., 1995).

properties

IUPAC Name

1-(2-chloroethyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N6O/c12-5-6-14-11(20)15-7-10-16-17-18-19(10)9-3-1-8(13)2-4-9/h1-4H,5-7H2,(H2,14,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLBNBPCZNRVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)NCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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